4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide
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Overview
Description
4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide is an organic compound with the molecular formula C12H8Cl2N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloro-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amide.
Hydrolysis: The major products are 4-chlorobenzoic acid and 5-chloro-2-aminopyridine.
Scientific Research Applications
4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide
- 3-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide
- 4-chloro-N-[(4-chloropyridin-2-yl)carbamoyl]benzamide
Uniqueness
4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide is unique due to the specific positioning of the chlorine atoms on both the benzamide and pyridine rings. This unique structure may contribute to its distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-3-1-8(2-4-9)12(19)18-13(20)17-11-6-5-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXFTJXXIJCQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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